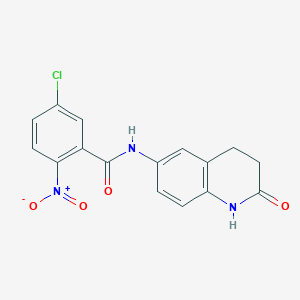

5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a versatile material utilized in scientific research. Its unique properties make it valuable for studies ranging from drug development to organic synthesis. It belongs to the class of organic compounds known as indolines .

Synthesis Analysis

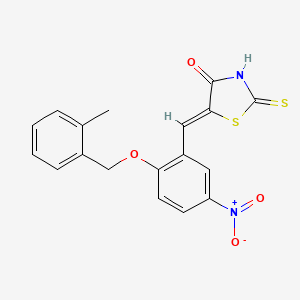

The synthesis of this compound and its analogs has been a topic of interest in recent years. The chemistry of quinoline-2,4-diones, which are related to this compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . The reactions were carried out using different catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide and L-proline .Molecular Structure Analysis

The molecular structure of this compound is complex and unique. The X-ray crystal structure of a similar compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis

The chemical reactions of this compound are diverse and interesting. The recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities, have been discussed .Scientific Research Applications

Chemical and Spectral Study

Research in the realm of chemical and spectral analysis of nitro and chloro-substituted benzamides and quinolines has led to insights into their structural properties and potential reactivity. Thakkar and Patel (1969) delved into the chemical and spectral properties of 6- and 7-nitro-2-methyl, 2-benzyl, 2-styryl, and 2-(1-phenylstyryl)-3H-4-ketoquinazolines and their derivatives, showcasing the synthetic pathways and spectral characteristics of these compounds, which could provide foundational knowledge for understanding the chemical behavior of "5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" (Thakkar & Patel, 1969).

Ni(II)-Catalyzed Oxidative Coupling

The study by Aihara et al. (2014) on Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives presents a significant advancement in the field of organic synthesis, indicating the potential for creating complex molecular frameworks that could include the synthesis of compounds similar to "this compound" through catalytic methods (Aihara et al., 2014).

Cobalt-Catalyzed Reactions

Grigorjeva and Daugulis (2014, 2015) introduced cobalt-catalyzed methodologies for direct carbonylation and dimerization of aminoquinoline benzamides, highlighting innovative approaches to modifying benzamide structures. These studies offer insights into potential synthetic routes and reactivity patterns that could be applicable to the synthesis or functionalization of "this compound," demonstrating the versatility of transition metal-catalyzed reactions in organic synthesis (Grigorjeva & Daugulis, 2014); (Grigorjeva & Daugulis, 2015).

Biological Activity Studies

The exploration of the biological activities of nitro-substituted benzamides and quinolines, as well as their derivatives, is a critical area of research with implications for drug discovery and development. Studies like those by Hadanu et al. (2012) on the synthesis and antiplasmodial activity testing of nitro-substituted phenanthrolinium salts as antimalarial agents, and by Romero et al. (2018) on the synthesis, antimalarial, antiproliferative, and apoptotic activities of benzimidazole-5-carboxamide derivatives, offer valuable insights into the potential biological applications of compounds structurally related to "this compound" (Hadanu et al., 2012); (Romero et al., 2018).

Future Directions

The future directions of research on this compound are promising. The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Mechanism of Action

Target of action

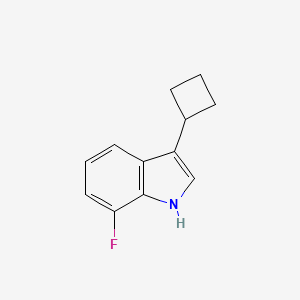

Many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors .

Mode of action

Without specific information on this compound, it’s difficult to describe its exact mode of action. Compounds with similar structures often interact with their targets causing conformational changes that can activate or inhibit the function of the target .

Biochemical pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of action

Similar compounds have shown a range of effects depending on their target and mode of action .

Biochemical Analysis

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with multiple receptors, indicating their potential role in various biochemical reactions

Cellular Effects

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-chloro-2-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its structural similarity to other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

5-chloro-2-nitro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c17-10-2-5-14(20(23)24)12(8-10)16(22)18-11-3-4-13-9(7-11)1-6-15(21)19-13/h2-5,7-8H,1,6H2,(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNOYIFVBBXYCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2977599.png)

![3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2977602.png)

![7-[(4-Methylphenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2977604.png)

![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2977609.png)

![N-[4-(tert-butyl)phenyl]-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2977616.png)